Diethyl 5-nitroisophthalate
Overview
Description
Diethyl 5-nitroisophthalate is an organic compound with the chemical formula C12H13NO6. It is known for its nitro and ester functional groups, which contribute to its unique chemical properties. This compound is typically a yellow solid and is used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5-nitroisophthalate is usually carried out through a nitration reaction. Diethyl phthalate is reacted with nitric acid under suitable conditions to produce this compound . The reaction involves the following steps:
Nitration: Diethyl phthalate is treated with a mixture of sulfuric acid and nitric acid at a controlled temperature.
Isolation: The reaction mixture is then quenched with water, and the product is isolated by filtration.
Purification: The crude product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Diethyl 5-nitroisophthalate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or alcohols under basic conditions.
Major Products:
Reduction: Diethyl 5-aminoisophthalate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 5-nitroisophthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Diethyl 5-nitroisophthalate involves its interaction with specific molecular targets. For instance, its derivatives may induce apoptosis in cancer cells by increasing intracellular reactive oxygen species levels and altering mitochondrial membrane potential. These changes lead to cell death, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Dimethyl 5-nitroisophthalate: Similar in structure but with methyl ester groups instead of ethyl.
5-Nitroisophthalic acid: The parent acid form of Diethyl 5-nitroisophthalate.
Uniqueness: this compound is unique due to its specific ester groups, which influence its solubility and reactivity. Compared to its dimethyl counterpart, it has different physical properties and may be preferred in certain synthetic applications .
Properties
IUPAC Name |
diethyl 5-nitrobenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-3-18-11(14)8-5-9(12(15)19-4-2)7-10(6-8)13(16)17/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBFOSCCWZPUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909624 | |
Record name | Diethyl 5-nitrobenzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10560-13-1 | |
Record name | 1,3-Diethyl 5-nitro-1,3-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10560-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl 5-nitroisophthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010560131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl 5-nitrobenzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 5-nitroisophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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